molecular formula C20H12N3NaO7S B7820879 Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

Cat. No.: B7820879
M. Wt: 461.4 g/mol
InChI Key: AMMWFYKTZVIRFN-UHFFFAOYSA-M
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Description

. It is widely used as a complexometric indicator in analytical chemistry, particularly in titrations involving metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriochrome Black T is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of 1-naphthol-3,4-diamine with nitrous acid to form a diazonium salt, which is then coupled with 1-naphthalenesulfonic acid.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Eriochrome Black T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium dithionite are employed.

  • Substitution: Various nucleophiles can substitute the sulfonate group.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Eriochrome Black T is extensively used in scientific research due to its properties as a complexometric indicator. It is employed in:

  • Chemistry: Used in titrations to determine the concentration of metal ions, especially calcium and magnesium.

  • Biology: Utilized in biological assays to study metal ion interactions with biomolecules.

  • Medicine: Investigated for its potential use in diagnostic assays for metal ion detection in biological samples.

  • Industry: Applied in water treatment processes to detect and quantify metal ions in water samples.

Mechanism of Action

The compound functions as a complexometric indicator by forming a colored complex with metal ions. The mechanism involves the coordination of metal ions to the azo group (-N=N-) and the hydroxyl groups on the naphthalene rings, resulting in a color change that can be measured spectrophotometrically.

Molecular Targets and Pathways Involved:

  • Metal Ions: The primary targets are metal ions such as calcium, magnesium, and other divalent cations.

  • Pathways: The binding of metal ions to the azo and hydroxyl groups leads to the formation of a stable complex, which is responsible for the color change observed during titrations.

Comparison with Similar Compounds

  • Eriochrome Blue Black R

  • Calcon (C.I. Mordant Black 17)

  • Mordant Black 11

Properties

IUPAC Name

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMWFYKTZVIRFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N3NaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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